(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Beschreibung
Eigenschaften
IUPAC Name |
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTYSANYGEBEZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, commonly referred to as a benzodioxin derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is , with a molecular weight of 180.20 g/mol. The compound features a benzodioxin scaffold which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 132486-27-2 |
| Purity | Typically 95% |
Antioxidant Properties
Research indicates that benzodioxin derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Neuroprotective Effects
Studies have shown that compounds similar to (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol possess neuroprotective properties. For instance, they may modulate neuroinflammatory responses and prevent neuronal cell death in models of neurodegenerative diseases.
Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer effects. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Study 1: Antioxidant Activity Assessment
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various benzodioxin derivatives using DPPH and ABTS assays. (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol demonstrated a significant reduction in DPPH radical concentration compared to control samples.
Study 2: Neuroprotective Mechanisms
In a research article published in the Journal of Neurochemistry, the neuroprotective effects of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol were evaluated in an in vitro model of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with the compound significantly reduced cell death and increased the expression of neuroprotective genes.
Study 3: Anticancer Potential
A recent study published in Cancer Letters explored the anticancer properties of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol against breast cancer cell lines. The compound was found to inhibit cell growth by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research indicates that compounds related to benzodioxins exhibit significant antioxidant activity. The presence of the benzodioxin moiety in (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol suggests potential applications in developing antioxidant agents that could mitigate oxidative stress-related diseases .
Neuroprotective Effects
Studies have shown that derivatives of benzodioxins possess neuroprotective properties. (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol may be investigated for its ability to protect neurons from damage due to neurodegenerative conditions such as Alzheimer's disease .
Building Block in Organic Synthesis
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Reagent for Functionalization
The compound can act as a reagent for functionalization reactions due to the reactive hydroxyl group and the aromatic system present in its structure. This property is valuable in creating derivatives with enhanced biological activity or improved solubility characteristics .
Polymer Chemistry
The incorporation of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Its compatibility with various polymers makes it a candidate for developing advanced composite materials .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Antioxidant Activity Study | Demonstrated significant free radical scavenging ability | Potential use in dietary supplements or skincare products |
| Neuroprotective Research | Showed protective effects on neuronal cells under oxidative stress conditions | Possible therapeutic agent for neurodegenerative diseases |
| Synthetic Methodology Development | Utilized as a key intermediate in synthesizing complex organic molecules | Expands the toolkit for synthetic chemists |
Vergleich Mit ähnlichen Verbindungen
Antihepatotoxic Flavonoid Derivatives
Compounds containing the 1,4-dioxane ring system, such as 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g), exhibit antihepatotoxic activity comparable to silymarin. These derivatives reduce serum markers (SGOT, SGPT) in carbon tetrachloride-induced hepatotoxicity models .
| Compound | Structure | Key Activity | Efficacy vs. Silymarin |
|---|---|---|---|
| (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | Benzodioxin + ethanol moiety | Underexplored | N/A |
| 3',4'-(1",4"-dioxino)flavone (4f) | Flavone + dioxane ring | Antihepatotoxic | Comparable |
| 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) | Flavone + hydroxymethyl-dioxane | Antihepatotoxic | Superior |
Key Insight : The hydroxymethyl group in 4g enhances activity, suggesting that substituent polarity and position on the dioxane ring critically influence efficacy .
PD-1/PD-L1 Inhibitors
The scaffold [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol (e.g., compound 4b) demonstrates potent inhibition of PD-1/PD-L1 interactions (SoftMax score: 0.8285 ± 0.1396), even when trained models exclude structurally similar compounds .
| Compound | Structural Feature | Biological Target | Activity Metric |
|---|---|---|---|
| (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | Ethanol substituent | Undefined | N/A |
| [3-(Benzodioxin-6-yl)-2-methylphenyl]methanol (4b) | Phenyl methanol + methyl group | PD-1/PD-L1 interaction | High potency |
Key Insight: The phenyl methanol moiety and methyl substitution enhance steric and electronic interactions with PD-L1, a feature absent in the simpler ethanol derivative .
Complex Ligands with Extended Pharmacophores
The ligand Y1W (PDB entry) incorporates the benzodioxin moiety into a larger structure with a quinoline group, enabling high-affinity binding to macromolecular targets. Its molecular weight (470.49 g/mol) and fluorine substitution enhance bioavailability and target specificity .
| Compound | Molecular Complexity | Target | Notable Features |
|---|---|---|---|
| (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | Simple chiral alcohol | N/A | Low molecular weight |
| Y1W | Quinoline + dioxane + dioxan | Undisclosed protein target | Fluorine substitution |
Amino and Halogenated Derivatives
Derivatives like (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS: 915369-06-1) and (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride (CAS: 61416-34-0) highlight the impact of functional group variation:
| Compound | Functional Group | Application |
|---|---|---|
| (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | -OH | Intermediate for further derivatization |
| Bromo derivative | -Br | Synthetic intermediate |
| Amino derivative | -NH₂ (as HCl salt) | Bioactive scaffold |
Key Insight: Substitution at the ethanol sidechain tailors reactivity and pharmacokinetics .
Vorbereitungsmethoden
Synthesis of the Benzodioxane Core
The benzodioxane ring is typically synthesized via a ring-closing reaction starting from 3,4-dihydroxybenzaldehyde and a suitable alkylating agent such as 1,2-dibromoethane under alkaline conditions. This step involves:
Step 1: Condensation and ring closure
- React 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base (e.g., potassium hydroxide or sodium hydroxide aqueous solution).
- Use of phase transfer catalysts such as tetrabutylammonium bromide can enhance the reaction.
- Reaction temperature: reflux conditions.
- Isolation of intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde by extraction and recrystallization.
Step 2: Oxidation of the aldehyde intermediate to the carboxylic acid (if needed for further derivatization) using oxidants such as potassium permanganate or hydrogen peroxide at elevated temperatures (90–110°C). This step is more relevant for related derivatives but indicates the robustness of the benzodioxane core synthesis.
Introduction of the Ethan-1-ol Side Chain with Stereocontrol
Comparative Data Table of Preparation Steps
Research Findings and Analytical Data
- Characterization of intermediates and final product is typically done by:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups such as hydroxyl (O-H), aromatic C-H, and sulfonamide N-H where applicable.
- Proton Nuclear Magnetic Resonance (1H-NMR): Confirms the stereochemistry and substitution pattern; coupling constants (J values) help assign stereochemistry.
- Mass Spectrometry (EI-MS): Confirms molecular weight and fragmentation patterns.
- The (1S) stereochemistry is confirmed by chiral HPLC or specific optical rotation measurements.
Q & A
Q. How can the purity and structural identity of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol be validated in synthetic preparations?
- Methodological Answer : Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, using a C18 column and a gradient elution system (e.g., water/acetonitrile). Structural confirmation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzodioxin ring protons (δ 6.7–7.2 ppm) and the chiral alcohol moiety (δ 1.3–1.5 ppm for the methyl group and δ 4.1–4.3 ppm for the hydroxyl-bearing carbon). Chiral Chromatography (e.g., using a Chiralcel OD-H column) is critical to confirm the (1S)-enantiomer .
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to achieve enantiomeric excess. Reaction conditions (temperature, solvent polarity, and catalyst loading) should be systematically varied using Design of Experiments (DoE) to identify optimal yields. Monitor intermediates via Thin-Layer Chromatography (TLC) and characterize final products with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., OH stretch at ~3300 cm⁻¹) .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility)?
- Methodological Answer : Perform controlled recrystallization in solvents of varying polarity (e.g., ethanol, hexane) to isolate pure crystals. Use Differential Scanning Calorimetry (DSC) for precise melting point determination. Solubility profiles should be generated using UV-Vis spectroscopy at λ_max for the benzodioxin chromophore (~280 nm) in solvents like DMSO, methanol, and water .
Advanced Research Questions
Q. What role does the stereochemistry of the hydroxyl group play in the compound’s reactivity or biological activity?
- Methodological Answer : Conduct enantioselective bioassays (e.g., enzyme inhibition studies) comparing the (1S) and (1R) enantiomers. Use Molecular Dynamics (MD) simulations to model interactions between the chiral center and biological targets (e.g., enzymes with hydrophobic binding pockets). Pair results with Circular Dichroism (CD) spectroscopy to correlate stereochemistry with conformational stability .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign overlapping signals and verify spin-spin coupling. Cross-validate with Density Functional Theory (DFT) calculations to predict chemical shifts and coupling patterns. If inconsistencies persist, consider variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the benzodioxin ring) .
Q. What advanced techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing in buffered solutions (pH 1–13) at 40–60°C, analyzing degradation products via Liquid Chromatography-Mass Spectrometry (LC-MS) . Apply Arrhenius kinetics to extrapolate shelf-life. For solid-state stability, employ Thermogravimetric Analysis (TGA) and X-ray Powder Diffraction (XRPD) to monitor phase transitions .
Methodological Considerations
- Synthetic Challenges : The benzodioxin ring’s electron-rich nature may lead to side reactions (e.g., oxidation). Use reductive workup conditions (e.g., NaBH₄) to stabilize the alcohol moiety .
- Data Interpretation : Cross-disciplinary collaboration with computational chemists is advised to reconcile experimental and theoretical results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
